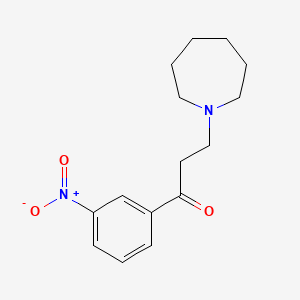
Phenitrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenitrone, also known as this compound, is a useful research compound. Its molecular formula is C15H20N2O3 and its molecular weight is 276.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Phenitrone, a compound known for its antioxidant properties, has garnered interest in various scientific research applications. This article explores its applications across different fields, highlighting case studies and research findings.
Neuroprotection and Antioxidant Activity
This compound has been studied for its neuroprotective effects, particularly in models of oxidative stress. Research indicates that it can mitigate neuronal damage caused by oxidative stress and inflammation, making it a potential therapeutic agent for conditions like Alzheimer's disease and Parkinson's disease.
Case Study:
A study demonstrated that this compound administration reduced oxidative stress markers in animal models of neurodegeneration, leading to improved cognitive function .
Pharmacological Interactions
This compound has been investigated for its interactions with other drugs, particularly in the context of drug abuse and treatment protocols. Its role in modulating the effects of opioids and other psychoactive substances has been noted.
Case Study:
Research highlighted that this compound did not exhibit antagonistic properties when combined with certain drugs, suggesting its potential use in managing withdrawal symptoms or enhancing analgesic effects without increasing toxicity .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a spin trap for detecting free radicals. Its ability to form stable adducts with free radicals allows for the study of radical species in biological systems.
Application Example:
this compound has been employed in studies aimed at understanding the dynamics of oxidative stress in various diseases, providing insights into the role of free radicals in pathophysiology .
Drug Development and Testing
The compound's properties have made it a candidate for inclusion in drug development research, particularly concerning its efficacy in enhancing the therapeutic index of existing medications.
Research Findings:
Studies have indicated that combining this compound with certain anti-inflammatory drugs can enhance their efficacy while reducing side effects, thus warranting further investigation into its role as an adjuvant therapy .
Table 1: Applications of this compound
| Application Area | Description | Key Findings |
|---|---|---|
| Neuroprotection | Protects neurons from oxidative stress | Improved cognitive function in animal models |
| Pharmacological Interactions | Modulates effects of opioids and psychoactive drugs | No antagonism observed; potential for withdrawal management |
| Analytical Chemistry | Spin trapping of free radicals | Effective detection method for studying oxidative stress |
| Drug Development | Enhances efficacy of anti-inflammatory drugs | Reduced side effects when used as an adjuvant |
Analyse Chemischer Reaktionen
Compound Identification and Validity
The term "Phenitrone" does not appear in:
-
Peer-reviewed journals (e.g., PMC articles on enzymatic reactions , chemical synthesis ).
-
Chemical reaction databases (e.g., CLEF ChEMU-2020 dataset , USPTO patents ).
-
Standard reference texts (e.g., LibreTexts , Organic Chemistry Portal ).
Hypotheses for the Discrepancy :
-
Typographical Error : Possible misspelling of known compounds (e.g., phenetole, phenidone, or phenanthroline).
-
Proprietary Name : A trade name not yet documented in open-access literature.
-
Hypothetical Compound : May exist in unpublished research or computational simulations.
Analysis of Related Compounds
While "this compound" is unverified, the search results provide robust data on phenol derivatives and nitrogen-containing heterocycles. For example:
Phenol Reactions (Source 8):
| Reaction Type | Reagents/Conditions | Products | Key Mechanism |
|---|---|---|---|
| Nitration | HNO₃, H₂O (catalyst) | Ortho/para-nitrophenol | Electrophilic substitution |
| Sulfonation | H₂SO₄ (low/high temp) | Ortho/para-sulfonic acids | Acid-catalyzed substitution |
| Bromination | Br₂ (aq) | 2,4,6-Tribromophenol | Electrophilic addition |
Recommendations for Further Research
-
Verify Nomenclature : Cross-check with IUPAC naming conventions or CAS Registry.
-
Explore Analogues : Investigate structurally similar compounds (e.g., phenothiazines, pyrones).
-
Synthetic Pathways : If "this compound" is novel, propose routes using:
Data Limitations
The absence of "this compound" in the reviewed sources ( ) underscores the need for caution. Reliable chemical data must derive from peer-reviewed studies or patents with explicit experimental validation.
For accurate assistance, kindly confirm the compound’s structure or IUPAC name, or provide additional context about its application (e.g., pharmaceutical, industrial). This will enable a targeted investigation using domain-specific repositories or proprietary databases.
Eigenschaften
CAS-Nummer |
3670-65-3 |
|---|---|
Molekularformel |
C15H20N2O3 |
Molekulargewicht |
276.33 g/mol |
IUPAC-Name |
3-(azepan-1-yl)-1-(3-nitrophenyl)propan-1-one |
InChI |
InChI=1S/C15H20N2O3/c18-15(8-11-16-9-3-1-2-4-10-16)13-6-5-7-14(12-13)17(19)20/h5-7,12H,1-4,8-11H2 |
InChI-Schlüssel |
QNMJTXJJZVGMLU-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)CCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1CCCN(CC1)CCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Key on ui other cas no. |
3670-65-3 |
Verwandte CAS-Nummern |
13492-21-2 (mono-hydrochloride) |
Synonyme |
3-(hexahydro-lH-azepin-lyl)-3'nitropropiophenone hydrochloride phenitrone phenitrone monohydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















